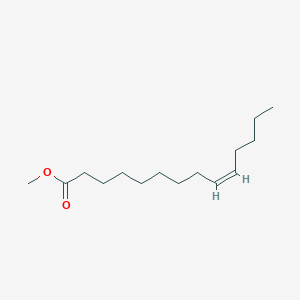
顺式-9-十四碳烯酸甲酯
描述
Methyl cis-9-tetradecenoate, also known as Methyl myristoleate or Myristoleic acid methyl ester, is a biochemical reagent . It is the methyl ester of the omega-5 fatty acid myristoleic acid . The empirical formula is C15H28O2 and the molecular weight is 240.38 .
Molecular Structure Analysis
The molecular structure of Methyl cis-9-tetradecenoate is represented by the empirical formula C15H28O2 . The IUPAC Standard InChI isInChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6- . Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl cis-9-tetradecenoate include a molecular weight of 240.38 . The compound is available in neat format and is suitable for HPLC and gas chromatography (GC) techniques .科学研究应用
Cytotoxic Component
“Methyl myristoleate” is a cytotoxic component found in the fruit extract of S. repens . It has been shown to induce apoptosis and necrosis in human prostate cancer LNCaP cells at rates of 8.8% and 8.1%, respectively .
Antifungal Agent
Myristoleic acid, which is found in the by-products of cheese making, is one of three fatty acids that are most active at inhibiting Candida albicans germination . It has a minimal inhibitory concentration (MIC) of 9 µM in vivo .
Biochemical Research
“Methyl myristoleate” is used in biochemical research, particularly in the study of lipids . It is classified under the category of fatty esters/ethers, which are important components of cell membranes and play crucial roles in biological functions .
Cancer Research
This compound is used in cancer research, particularly in the study of cell death mechanisms such as apoptosis and necrosis . It has been shown to induce these processes in human prostate cancer LNCaP cells .
Immunology & Inflammation Research
“Methyl myristoleate” is used in the research area of immunology and inflammation . It is used to study the body’s immune response and the process of inflammation, which are critical in understanding various diseases and conditions .
Infectious Disease Research
This compound is used in the study of infectious diseases . It is particularly used in the research of fungal diseases such as candidiasis .
作用机制
Biochemical Pathways
Methyl myristoleate may be involved in several biochemical pathways. For instance, it has been suggested that it could play a role in protein myristoylation, a process that regulates cellular signaling pathways in several biological processes . .
Result of Action
It is suggested that the compound might have cytotoxic effects , but more research is needed to fully understand its impact on cellular functions.
属性
IUPAC Name |
methyl (Z)-tetradec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPSJUSVXDVPB-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346982 | |
| Record name | Methyl myristoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-9-tetradecenoate | |
CAS RN |
56219-06-8 | |
| Record name | Methyl cis-9-tetradecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl myristoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CIS-9-TETRADECENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl myristoleate in cold adaptation of bacteria?
A1: Research suggests that methyl myristoleate plays a crucial role in the cold adaptation mechanism of certain bacteria, such as Acinetobacter johnsonii. As temperatures decrease, A. johnsonii increases its production of methyl myristoleate, along with other polyunsaturated and monounsaturated fatty acids []. This change in membrane lipid composition is believed to help maintain membrane fluidity and integrity at lower temperatures, essential for cell survival and function.
Q2: Can methyl myristoleate be used as a biomarker for cold adaptation?
A2: While methyl myristoleate levels increase in response to cold stress in some bacteria [], further research is needed to determine its reliability as a specific biomarker for cold adaptation. Other factors can also influence its production. More research focusing on the specificity and sensitivity of methyl myristoleate as a biomarker for cold adaptation across different species is needed.
Q3: What is the significance of methyl myristoleate in food science?
A3: Methyl myristoleate contributes to the aroma profile of certain foods. For example, in red jujube fruit, it was identified as one of the volatile organic compounds contributing to the overall aroma []. Its presence in various food sources highlights its potential role in shaping sensory characteristics.
Q4: How is methyl myristoleate utilized in biofuel production?
A4: Methyl myristoleate is a significant component of biodiesel produced from various feedstocks, including chicken fat []. During biodiesel production, triglycerides in chicken fat undergo a transesterification reaction with methanol under subcritical conditions, resulting in the formation of fatty acid methyl esters, including methyl myristoleate. The presence of methyl myristoleate and other fatty acid methyl esters in biodiesel contributes to its fuel properties.
Q5: What analytical techniques are employed to identify and quantify methyl myristoleate?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of methyl myristoleate in various matrices, including food products [] and biofuels []. This technique allows for the separation and detection of different volatile compounds, including methyl myristoleate, based on their mass-to-charge ratios.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



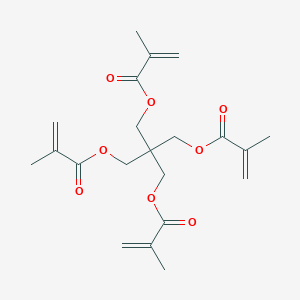
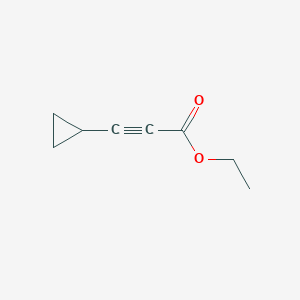
![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)

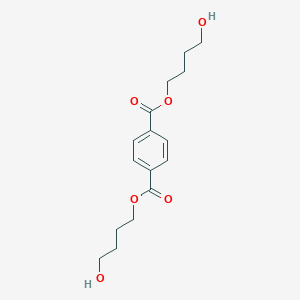
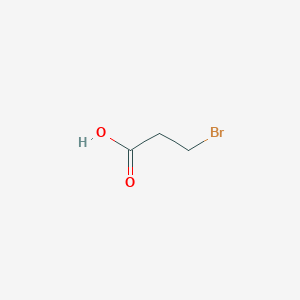



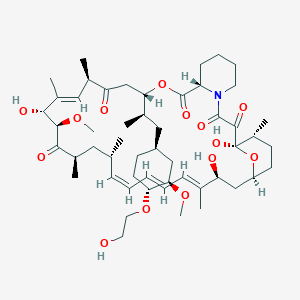
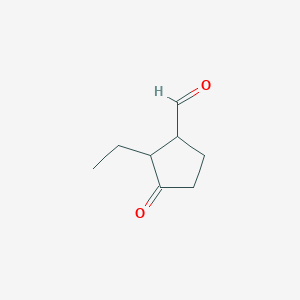
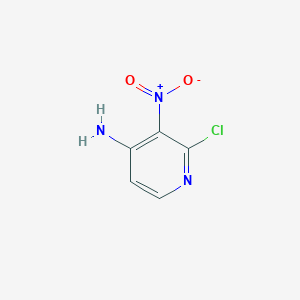
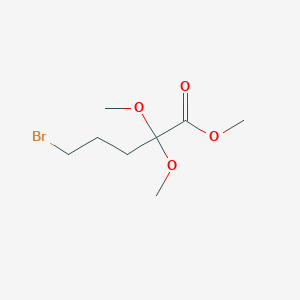
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)